Dimethyl 2,5-dibromohexanedioate Dimethyl 2,5-dibromohexanedioate
Brand Name: Vulcanchem
CAS No.: 53490-47-4
VCID: VC13304138
InChI: InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
SMILES: COC(=O)C(CCC(C(=O)OC)Br)Br
Molecular Formula: C8H12Br2O4
Molecular Weight: 331.99 g/mol

Dimethyl 2,5-dibromohexanedioate

CAS No.: 53490-47-4

Cat. No.: VC13304138

Molecular Formula: C8H12Br2O4

Molecular Weight: 331.99 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2,5-dibromohexanedioate - 53490-47-4

Specification

CAS No. 53490-47-4
Molecular Formula C8H12Br2O4
Molecular Weight 331.99 g/mol
IUPAC Name dimethyl 2,5-dibromohexanedioate
Standard InChI InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
Standard InChI Key HVICCJCVLLCDFQ-UHFFFAOYSA-N
SMILES COC(=O)C(CCC(C(=O)OC)Br)Br
Canonical SMILES COC(=O)C(CCC(C(=O)OC)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 2,5-dibromohexanedioate is systematically named as dimethyl 2,5-dibromohexanedioate under IUPAC nomenclature. The compound features two bromine atoms at the 2- and 5-positions of a six-carbon dicarboxylate ester backbone. Key identifiers include:

PropertyValueSource
CAS Number868-72-4
Molecular FormulaC8H12Br2O4\text{C}_8\text{H}_{12}\text{Br}_2\text{O}_4
Molecular Weight331.99 g/mol
Density1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3
Boiling Point307.1 \pm 42.0 \, ^\circ\text{C}
Flash Point139.5 \pm 27.9 \, ^\circ\text{C}
Vapour Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} at 25°C

The compound’s structure is defined by two ester-functionalized carboxyl groups and bromine atoms positioned symmetrically along the carbon chain. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm its configuration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of dimethyl 2,5-dibromohexanedioate begins with the conversion of adipic acid to hexanedioyl dichloride using thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions . Subsequent bromination with elemental bromine (Br2\text{Br}_2) at 80°C under halogen lamp irradiation yields the dibrominated product. The reaction is monitored via NMR spectroscopy to ensure completion, with excess bromine removed via nitrogen purging .

Adipic acidSOCl2Hexanedioyl dichlorideBr2,ΔDimethyl 2,5-dibromohexanedioate\text{Adipic acid} \xrightarrow{\text{SOCl}_2} \text{Hexanedioyl dichloride} \xrightarrow{\text{Br}_2, \Delta} \text{Dimethyl 2,5-dibromohexanedioate}

Industrial Manufacturing

Industrial production employs large-scale bromination processes with stringent control over temperature, solvent selection (e.g., carbon tetrachloride), and reaction time. Purification typically involves recrystallization or distillation to achieve high purity.

Physical and Chemical Properties

The compound’s physical properties render it suitable for diverse synthetic applications:

  • Solubility: Limited solubility in polar solvents due to its ester and bromine functionalities.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.

  • Reactivity: Undergoes nucleophilic substitution at bromine sites and ester hydrolysis to yield 2,5-dibromohexanedioic acid.

Thermogravimetric analysis (TGA) reveals decomposition above 300°C, consistent with its boiling point .

Applications in Organic Synthesis

Brominated Compound Synthesis

Dimethyl 2,5-dibromohexanedioate is a precursor for brominated intermediates used in pharmaceuticals and agrochemicals. For example, its reduction produces dimethyl hexanedioate, while cross-coupling reactions enable access to complex organobromides .

Diketopiperazine Production

The compound serves as a building block for diketopiperazines, cyclic dipeptides with antimicrobial and antitumor properties. Reaction with amines under basic conditions forms peptide bonds, followed by cyclization.

Biological Research Applications

Enzyme Mechanism Studies

The compound’s ester groups make it a substrate for esterases and lipases, enabling studies of enzymatic hydrolysis kinetics. For instance, its use in dihydrodipicolinate synthase (DHDPS) inhibition research highlights its role in probing bacterial amino acid biosynthesis .

Medicinal Chemistry

Researchers explore its utility in synthesizing inhibitors for enzymes like DHDPS, a target for antibiotic development .

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